molecular formula C9H9FO2 B6204496 5-fluoro-2,3-dimethylbenzoic acid CAS No. 1427365-59-0

5-fluoro-2,3-dimethylbenzoic acid

Cat. No.: B6204496
CAS No.: 1427365-59-0
M. Wt: 168.2
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Description

5-Fluoro-2,3-dimethylbenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a fluorine atom at position 5 and methyl groups at positions 2 and 3 on the benzene ring. The fluorine substituent exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group (estimated pKa ~2.8) compared to non-fluorinated benzoic acids (pKa ~4.2). This compound is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis, where its substituents influence reactivity and interaction with biological targets .

Properties

CAS No.

1427365-59-0

Molecular Formula

C9H9FO2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

  • Substrate Preparation : Start with 2,3-dimethylaniline.

  • Diazotization : Treat with sodium nitrite (NaNO₂) in anhydrous HF to form a diazonium salt.

  • Thermal Decomposition : Gradually heat the diazonium salt to induce fluorine substitution at the para position relative to the amino group, yielding 5-fluoro-2,3-dimethylbenzene.

  • Oxidation : Oxidize the methyl group adjacent to the benzene ring to a carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Key Parameters:

  • Temperature Control : Maintain reaction temperatures between -5°C and 15°C during diazotization to prevent premature decomposition.

  • HF Handling : Use corrosion-resistant reactors (e.g., carbon steel with fluoropolymer linings) to mitigate safety risks.

  • Yield Optimization : A molar ratio of 1:1.05 for 2,3-dimethylaniline to NaNO₂ maximizes conversion while minimizing byproducts.

Advantages :

  • High regioselectivity for fluorine introduction.

  • Scalable for industrial production with yields exceeding 80% under optimized conditions.

Challenges :

  • Corrosive HF requires specialized equipment.

  • Carboxylic acid oxidation may require additional purification steps.

Directed Ortho Metalation (DoM) Strategy

Directed metalation enables precise functionalization of aromatic rings. For 5-fluoro-2,3-dimethylbenzoic acid, a DoM approach can position fluorine selectively.

Synthetic Pathway

  • Protecting Group Installation : Convert benzoic acid to a tert-butyl ester to avoid interference during metalation.

  • Lithiation : Treat the ester with lithium diisopropylamide (LDA) at -78°C to generate a resonance-stabilized aryl lithium species.

  • Fluorination : Introduce fluorine using N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorinating agent.

  • Deprotection : Hydrolyze the tert-butyl ester with trifluoroacetic acid (TFA) to regenerate the carboxylic acid.

Key Parameters:

  • Temperature Sensitivity : Maintain cryogenic conditions (-78°C) during lithiation to prevent side reactions.

  • Solvent Choice : Tetrahydrofuran (THF) enhances lithium coordination, improving reaction efficiency.

Advantages :

  • Excellent regiocontrol due to directing effects of the ester group.

  • Avoids hazardous HF.

Challenges :

  • Low-temperature requirements increase operational complexity.

  • Multiple protection/deprotection steps reduce overall yield.

Coupling Reactions and Functional Group Interconversion

Transition-metal-catalyzed cross-coupling offers modular access to polysubstituted aromatics. A retrosynthetic disconnection of 5-fluoro-2,3-dimethylbenzoic acid suggests Suzuki-Miyaura coupling as a viable route.

Reaction Sequence

  • Boronated Intermediate : Prepare 2,3-dimethyl-5-bromobenzoic acid via bromination of 2,3-dimethylbenzoic acid.

  • Coupling : React with a fluorophenylboronic acid using palladium catalysis (Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃.

  • Workup : Isolate the product via acid-base extraction and recrystallization.

Key Parameters:

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ ensures complete conversion without over-oxidation.

  • Solvent System : Dioxane/water (4:1) balances solubility and reactivity.

Advantages :

  • Modularity allows for late-stage fluorination.

  • Compatible with diverse boronic acid partners.

Challenges :

  • Requires pre-functionalized brominated starting material.

  • Palladium residues necessitate rigorous purification.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and minimal waste. The HF-mediated diazotization method is particularly suited for large-scale production due to its high yield (78–80%) and reduced wastewater output (0.5 tons per ton of product vs. 15 tons in traditional methods).

Process Optimization

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic diazotization.

  • Recycling HF : Distillation recovers ~95% of HF for reuse, lowering raw material costs.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsSafety ConcernsScalability
Diazotization/HF78–80NaNO₂, HFCorrosive HFIndustrial
Directed Metalation60–65LDA, NFSICryogenic conditionsLaboratory
Suzuki Coupling70–75Pd(PPh₃)₄, Boronic acidPd contaminationPilot scale

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acids or other aromatic derivatives.

Scientific Research Applications

5-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 5-fluoro-2,3-dimethylbenzoic acid exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Table 1: Comparative Properties of 5-Fluoro-2,3-Dimethylbenzoic Acid and Analogues

Compound Name Substituents pKa* Solubility (Water) Key Applications
5-Fluoro-2,3-dimethylbenzoic acid 5-F, 2-CH₃, 3-CH₃ ~2.8 Low Pharmaceutical intermediates
5-Bromo-2,4-difluorobenzoic acid 5-Br, 2-F, 4-F ~2.5 Moderate Agrochemical synthesis
3-Amino-5-fluoro-2-methylbenzoic acid 3-NH₂, 5-F, 2-CH₃ ~4.0 High Anticancer drug precursors
2,3-Dichloro-5-(trifluoromethyl)benzoic acid 2-Cl, 3-Cl, 5-CF₃ ~1.9 Very low Herbicide intermediates
5-Chloro-2,4-dimethoxybenzoic acid 5-Cl, 2-OCH₃, 4-OCH₃ ~3.5 Moderate Antibacterial agents

*Estimated based on substituent effects.

Key Observations:

  • Acidity: Fluorine and bromine substituents lower pKa (increase acidity) due to electron-withdrawing effects. Amino groups (e.g., 3-NH₂) raise pKa by donating electrons .
  • Solubility: Methyl and trifluoromethyl groups reduce water solubility, while amino groups enhance it via hydrogen bonding .

Metabolic and Pharmacokinetic Differences

  • 5-Fluoro-2,3-dimethylbenzoic acid: Methyl groups may delay hepatic clearance compared to non-methylated analogues, as seen in fluorouracil derivatives .
  • 5-Fluoroorotic acid : A related fluoropyrimidine with a carboxylic acid group, used in yeast genetics for selection; its solubility and metabolic pathways differ due to the pyrimidine ring .

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-2,3-dimethylbenzoic acid in a laboratory setting?

  • Methodological Answer : The synthesis of 5-fluoro-2,3-dimethylbenzoic acid can be approached via bromination and subsequent functionalization of precursor molecules. For example, bromination of 2,4-difluorobenzonitrile using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in the presence of 80% H2SO4 yields brominated intermediates (e.g., 5-bromo-2,4-difluorobenzoic acid) with high purity (93–99%) . Methylation and fluorination steps can then be optimized using catalysts like CuI or Pd-based systems for regioselective substitution. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of 5-fluoro-2,3-dimethylbenzoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions. Fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]<sup>+</sup> at m/z 197.08) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group .

Q. What are the stability considerations for 5-fluoro-2,3-dimethylbenzoic acid under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The carboxylic acid group protonates below pH 4.5, enhancing solubility in polar solvents. Deprotonation above pH 4.5 increases hydrophobicity, requiring buffered solutions for stability studies .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 220°C. Store at 4°C in inert atmospheres to prevent oxidation of methyl and fluorine groups .

Advanced Research Questions

Q. How do the methyl and fluorine substituents influence the reactivity of 5-fluoro-2,3-dimethylbenzoic acid in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The 2,3-dimethyl groups hinder nucleophilic attack at the ortho position, directing reactivity to the para position.
  • Electronic Effects : Fluorine’s -I effect activates the carboxylic acid for esterification or amidation. Kinetic studies using DCC/DMAP coupling agents show >80% conversion to esters under mild conditions .
  • Comparative Data :
Reaction TypeSubstrateYield (%)Conditions
Esterification5-Fluoro-2,3-dimethylbenzoic acid85DCC, DMAP, RT, 12h
Amidation5-Fluoro-2,3-dimethylbenzoic acid72HATU, DIPEA, DMF, 0°C→RT

Q. What strategies can resolve contradictions in reported spectroscopic data for fluorinated benzoic acid derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated analogs (e.g., 3,5-difluorobenzoic-d3 acid) to distinguish overlapping <sup>1</sup>H NMR signals .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding spectral assignment .
  • Multi-Technique Validation : Cross-validate <sup>19</sup>F NMR (δ −110 to −120 ppm for aromatic F) with IR (C=O stretch ~1680 cm<sup>−1</sup>) and X-ray data .

Q. How can 5-fluoro-2,3-dimethylbenzoic acid be leveraged in medicinal chemistry for target-specific drug design?

  • Methodological Answer :
  • Pharmacophore Modeling : The fluorine atom enhances membrane permeability (LogP ~2.5), while the carboxylic acid enables salt bridge formation with target proteins (e.g., cyclooxygenase-2) .
  • Structure-Activity Relationship (SAR) : Methyl groups reduce metabolic degradation; fluorination increases binding affinity. In vitro assays show IC50 values of 5–10 µM against inflammatory enzymes .
  • Case Study : Derivatives of 5-fluoro-2,3-dimethylbenzoic acid inhibit thymidylate synthase (Ki = 0.8 µM), a target in anticancer research .

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